molecular formula C25H25NO4S B14388023 [4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone CAS No. 89881-45-8

[4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone

Cat. No.: B14388023
CAS No.: 89881-45-8
M. Wt: 435.5 g/mol
InChI Key: KYFFUGBJDPNZBD-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone is a complex organic compound that features a piperidine ring substituted with hydroxy, sulfonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the hydroxy, sulfonyl, and phenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline: A related compound with a proline backbone instead of a piperidine ring.

    4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone analogs: Compounds with similar structures but different substituents on the piperidine ring or phenyl groups.

Uniqueness

The uniqueness of 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications and distinguishes it from other similar molecules.

Properties

CAS No.

89881-45-8

Molecular Formula

C25H25NO4S

Molecular Weight

435.5 g/mol

IUPAC Name

[4-hydroxy-1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-3-yl]-phenylmethanone

InChI

InChI=1S/C25H25NO4S/c1-19-12-14-22(15-13-19)31(29,30)26-17-16-25(28,21-10-6-3-7-11-21)23(18-26)24(27)20-8-4-2-5-9-20/h2-15,23,28H,16-18H2,1H3

InChI Key

KYFFUGBJDPNZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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